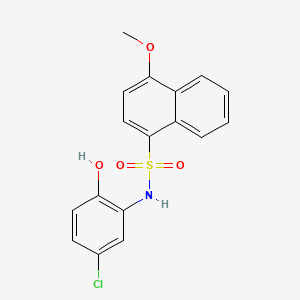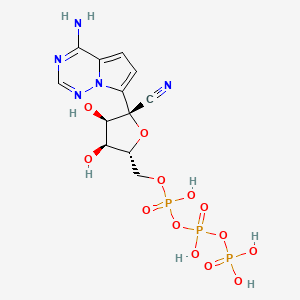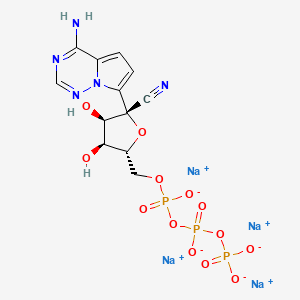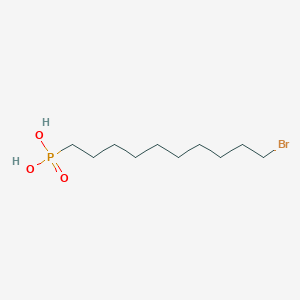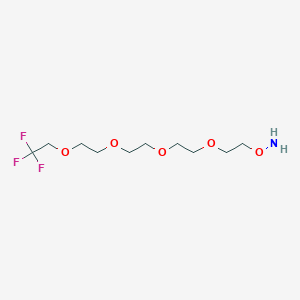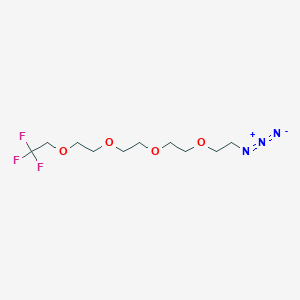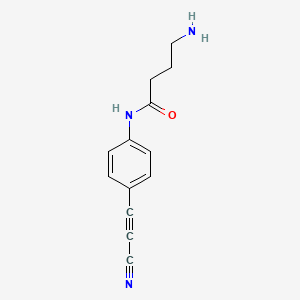
APN-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APN-amine is a bifunctional crosslinker for thiol-to-carboxyl coupling . The coupling can be performed with high selectivity in a biological medium using mild reaction conditions . The amino group readily reacts with activated carboxylic acids (e.g., NHS-esters) in basic conditions to produce stable amide bonds .
Synthesis Analysis
The synthesis of amines, such as APN-amine, involves various methods including reduction of nitriles and amides, S N 2 reactions of alkyl halides with ammonia or an alkylamine, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° .Chemical Reactions Analysis
Amines can undergo various reactions including alkylation and acylation. Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis
APN-amine is a solid substance that is soluble in DCM, THF, DMF, and DMSO . It is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications : APN-amine is used in the synthesis and improvement of various materials. Augustine et al. (2014) reported that APN with amine functionalities can significantly reduce the cure initiation temperature of phthalonitrile systems and enhance thermal stability (Augustine et al., 2014). Additionally, the introduction of hydroxyl terminated poly ether ether ketone (PEEK) was found to reduce the brittleness of these materials, improving their lap shear strength.
Biomedical Applications : In the biomedical field, APN-amine derivatives are explored for their potential in controlled drug release and tissue engineering. For instance, Bhingaradiya et al. (2017) synthesized amphiphilic conetwork (APCN) gels of poly(β-amino esters) and poly(amido amine) with tunable degradability, which are useful for controlled drug release (Bhingaradiya et al., 2017).
Cancer Research : In cancer research, APN-amine derivatives have been investigated as inhibitors of aminopeptidase N (APN/CD13), a protein associated with cancer growth. Yang et al. (2009) synthesized novel chloramphenicol amine derivatives that exhibited potent inhibitory activity against APN, which could be significant in developing new cancer therapies (Yang et al., 2009).
Environmental Applications : APN-amine has also found applications in environmental science. For example, Subbaiah and Kim (2016) utilized aminated pumpkin seed powder (APSP) as an adsorbent for removing methyl orange from aqueous solutions, demonstrating its potential in water treatment processes (Subbaiah & Kim, 2016).
Sensor Technology : APN-amine derivatives are employed in the development of sensors. Li et al. (2006) developed a novel fluorescence ratiometric pH sensor using covalently immobilized piperazinyl-1,8-napthalimide and benzothioxanthene, showcasing the application of APN-amine in sensor technology (Li et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-N-[4-(2-cyanoethynyl)phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-9-1-3-11-5-7-12(8-6-11)16-13(17)4-2-10-15/h5-8H,2,4,10,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTVJTXRTMTNBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)NC(=O)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(4-(2-cyanoethynyl)phenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

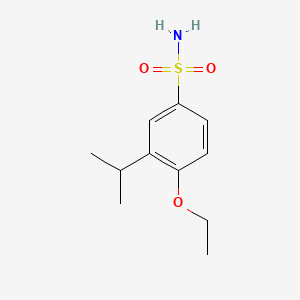

![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)
![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)

![N-{3-[(diphenylacetyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide](/img/structure/B604906.png)
